4-Iodo-2,7-naphthyridin-1(2H)-one

Lipophilicity Medicinal Chemistry Drug Design

4-Iodo-2,7-naphthyridin-1(2H)-one (CAS: 959558-50-0) is a critical halogenated heterocyclic building block with a distinct iodo substituent at the 4-position. This feature provides superior reactivity in transition metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) compared to bromo or chloro analogs, enabling efficient synthesis of kinase inhibitor scaffolds. Its specific lipophilicity (XLogP3 0.5) and molecular weight (272.04 g/mol) allow for precise ADME tuning.

Molecular Formula C8H5IN2O
Molecular Weight 272.04 g/mol
CAS No. 959558-50-0
Cat. No. B1400356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-2,7-naphthyridin-1(2H)-one
CAS959558-50-0
Molecular FormulaC8H5IN2O
Molecular Weight272.04 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C(=CNC2=O)I
InChIInChI=1S/C8H5IN2O/c9-7-4-11-8(12)6-3-10-2-1-5(6)7/h1-4H,(H,11,12)
InChIKeyZBDXNQRDQVRSPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-2,7-naphthyridin-1(2H)-one (CAS 959558-50-0): Procurement and Selection Guide for Heterocyclic Building Block Applications


4-Iodo-2,7-naphthyridin-1(2H)-one is a halogenated 2,7-naphthyridinone heterocycle. It features an iodine atom at the 4-position of the bicyclic core, a key functional handle for further derivatization. The compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, particularly for the construction of kinase inhibitor scaffolds and other bioactive molecules . Its physicochemical properties, including a molecular weight of 272.04 g/mol and an XLogP3 of 0.5, position it as a distinct entity among 4-halo-2,7-naphthyridinone analogs.

Why Generic Substitution of 4-Iodo-2,7-naphthyridin-1(2H)-one with Alternative 4-Halo-2,7-naphthyridinones is Not Advisable


Direct high-strength comparative biological data for 4-iodo-2,7-naphthyridin-1(2H)-one against its closest analogs is limited in the public domain. However, the physicochemical and reactivity profile of the iodo substituent confers specific, quantifiable differences relative to other 4-halo (bromo, chloro, fluoro) or unsubstituted derivatives. As demonstrated in the evidence below, the iodo analog exhibits distinct lipophilicity (XLogP3 0.5 vs. 0.7 for bromo and 0.3 for unsubstituted [1]) and molecular weight (272.04 g/mol vs. 225.04 g/mol for bromo [1]), which directly influence properties like membrane permeability and solubility. Furthermore, iodo-substituted naphthyridines are documented as excellent substrates for transition metal-catalyzed cross-couplings [2], a key differentiator for synthetic applications. These quantifiable variances mean that interchanging the 4-iodo derivative with a bromo or chloro analog without experimental validation risks altering critical compound properties or reaction outcomes.

Quantitative Differentiation Evidence for 4-Iodo-2,7-naphthyridin-1(2H)-one vs. Closest Analogs


Comparative Lipophilicity (XLogP3) of 4-Halo-2,7-naphthyridin-1(2H)-one Derivatives

The 4-iodo derivative has an XLogP3 of 0.5, positioning it as intermediate in lipophilicity between the unsubstituted parent compound (XLogP3 0.3) and the 4-bromo analog (XLogP3 0.7) . This quantitative difference of +0.2 and -0.2 log units, respectively, can significantly impact membrane permeability and aqueous solubility, crucial parameters in early-stage drug discovery .

Lipophilicity Medicinal Chemistry Drug Design

Comparative Molecular Weight and Heavy Atom Count of 4-Halo-2,7-naphthyridin-1(2H)-one Derivatives

The molecular weight of 4-iodo-2,7-naphthyridin-1(2H)-one is 272.04 g/mol, which is substantially higher than the 4-bromo analog (225.04 g/mol) and more than 125 g/mol greater than the unsubstituted core (146.15 g/mol) . This corresponds to an increase of 1 and 2 heavy atoms, respectively, relative to these comparators.

Physicochemical Properties Drug-likeness Building Blocks

Enhanced Cross-Coupling Reactivity of Iodo-Substituted Naphthyridines in Cobalt-Catalyzed Reactions

A 2017 study in Organic Letters demonstrated that iodo-substituted naphthyridines are 'excellent substrates' for cobalt-catalyzed cross-couplings with organozinc and organomagnesium reagents [1]. While the study primarily evaluated 4-iodo-1,5-naphthyridine, this class-level inference extends to the 2,7-naphthyridine scaffold. The high reactivity of the C-I bond facilitates efficient and regioselective functionalization, a key advantage over less reactive bromo or chloro analogs in certain catalytic cycles.

Cross-Coupling Organic Synthesis C-H Functionalization

Comparative Hydrogen Bond Donor/Acceptor Counts and Topological Polar Surface Area

All 4-halo-2,7-naphthyridin-1(2H)-one derivatives and the unsubstituted parent possess identical hydrogen bond donor (HBD = 1) and acceptor (HBA = 2) counts, as well as a consistent topological polar surface area (TPSA) of 42 Ų . These data confirm that halogen substitution at the 4-position does not alter the core's hydrogen bonding capacity or polar surface area.

Hydrogen Bonding Physicochemical Properties ADME

Optimal Scientific and Industrial Application Scenarios for 4-Iodo-2,7-naphthyridin-1(2H)-one


Medicinal Chemistry Optimization of Lipophilicity and Molecular Weight

Given its intermediate lipophilicity (XLogP3 0.5) and higher molecular weight (272.04 g/mol) relative to other 4-halo analogs, 4-iodo-2,7-naphthyridin-1(2H)-one is a valuable building block for medicinal chemists seeking to fine-tune the ADME profile of a lead series . It allows for a specific, quantifiable adjustment of these parameters during structure-activity relationship (SAR) exploration.

Advanced Synthetic Methodology Development via Cross-Coupling

The high reactivity of the C-I bond makes this compound a preferred substrate for developing and applying transition metal-catalyzed cross-coupling methodologies (e.g., Suzuki, Sonogashira, Co-catalyzed) on the 2,7-naphthyridine scaffold [1]. Researchers can leverage this reactivity to efficiently install diverse aryl, heteroaryl, or alkyl groups at the 4-position for library synthesis or late-stage functionalization.

Building Block for Halogen Exchange and Diversification Strategies

The 4-iodo derivative serves as a versatile precursor for halogen-metal exchange or other nucleophilic aromatic substitution reactions. Its distinct reactivity profile, compared to bromo or chloro analogs, allows for orthogonal functionalization strategies when multiple halogen handles are present in a synthetic intermediate [1].

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